molecular formula C4H3N3O3 B1348297 2-Hydroxy-5-nitropyrimidine CAS No. 3264-10-6

2-Hydroxy-5-nitropyrimidine

Cat. No.: B1348297
CAS No.: 3264-10-6
M. Wt: 141.09 g/mol
InChI Key: ZNNRVSOVVLYQBV-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitropyrimidine is a useful research compound. Its molecular formula is C4H3N3O3 and its molecular weight is 141.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis and Reactivity in Pharmaceutical Research : 2-Hydroxy-5-nitropyrimidine is an intermediate in the synthesis of nitropyrimidines used as inactivators of the DNA repairing protein MGMT, which is significant in pharmaceutical research (Lopez et al., 2009).

Surface-Enhanced Raman Scattering (SERS)

  • Adsorption Studies : The compound's adsorption on silver substrates has been explored using surface-enhanced Raman scattering, providing insights into molecular interactions and binding mechanisms, crucial for material science and surface chemistry (Muniz-Miranda, 2002).

Electronic Spectroscopy

  • Basicity Studies in Spectroscopy : this compound's electronic spectral characteristics change based on its protonation, which is useful in understanding molecular behavior in different environments, a fundamental aspect in spectroscopy and analytical chemistry (Vu et al., 2021).

Catalytic Applications

  • Catalysis and Organic Synthesis : It serves as a directing group in the palladium-catalyzed C–H acetoxylation strategy for synthesizing 2-aminophenol derivatives, demonstrating its role in facilitating specific organic transformations (Zhao et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibition Research : The nitro and hydroxyl groups in derivatives of 5-nitropyrimidine influence their corrosion inhibition efficiency, a key finding in the field of materials science and corrosion engineering (Verma et al., 2018).

Antibacterial and Antioxidant Properties

  • Biomedical Applications : Derivatives of 5-nitropyrimidine exhibit significant antibacterial and antioxidant activities, highlighting their potential in developing new therapeutic agents (Sura et al., 2013).

Chemical Synthesis and Drug Development

  • Drug Development and Synthetic Methodology : Its derivatives have been used in the efficient synthesis of complex molecules like olomoucine, underlining its utility in drug development and chemical synthesis (Hammarström et al., 2002).

Molecular Structure and Reactivity

  • Molecular Structure Analysis : The study of its reactions with various nucleophiles aids in understanding the molecular structure and reactivity of pyrimidine derivatives, important for chemical synthesis and molecular design (Gorbunov et al., 2013).

Transformation and Ring-Closure Reactions

  • Chemical Transformations : this compound's derivatives undergo various ring transformations, providing insights into novel chemical pathways and synthetic strategies (Kråkström et al., 2020).

Molecular Electronics

  • Molecular and Supramolecular Structures : The study of its derivatives' structures and intermolecular interactions contributes to the understanding of molecular electronics and material science (Quesada et al., 2004).

Mechanistic Studies in Organic Chemistry

  • Reaction Mechanisms : Understanding its reactions with sodium alkoxides helps in elucidating mechanisms in organic chemistry, useful for synthetic chemists (Susvilo et al., 2006).

Biophysics and Medical Imaging

  • Magnetic Resonance Imaging (MRI) : Nitroxide radicals derived from pyrimidine compounds are used as contrast agents in MRI and to study the intracellular redox status of tumors, illustrating its application in biophysics and medical imaging (Hyodo et al., 2006).

Electron Spin Resonance (ESR) Studies

  • ESR Investigations : Its derivatives are studied using electron spin resonance, providing valuable information for inorganic chemistry and material science (Atria et al., 2002).

Properties

IUPAC Name

5-nitro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-2H,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNRVSOVVLYQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326473
Record name 2-Hydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3264-10-6
Record name 3264-10-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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